BIS(TRIMETHYLSILYL)SEBACATE

GC-MS metabolomics dicarboxylic acid profiling retention index library

BIS(TRIMETHYLSILYL)SEBACATE (decanedioic acid bis(trimethylsilyl) ester) is a symmetrical organosilicon diester formed by complete trimethylsilyl (TMS) protection of both carboxyl groups of sebacic acid (C10 α,ω-dicarboxylic acid). With a molecular formula of C₁₆H₃₄O₄Si₂ and a molecular weight of 346.61 Da, it presents as a moisture-sensitive liquid (density ~0.93 g/cm³, boiling point ~345 °C at 760 mmHg, flash point ~135 °C).

Molecular Formula C16H34O4Si2
Molecular Weight 346.61 g/mol
CAS No. 18408-42-9
Cat. No. B095481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS(TRIMETHYLSILYL)SEBACATE
CAS18408-42-9
Molecular FormulaC16H34O4Si2
Molecular Weight346.61 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C
InChIInChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3
InChIKeyBDACUOPQFMCPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIS(TRIMETHYLSILYL)SEBACATE (CAS 18408-42-9) – A C10 Bis-Trimethylsilyl Ester for Precision Polymer Synthesis and Analytical Reference Standards


BIS(TRIMETHYLSILYL)SEBACATE (decanedioic acid bis(trimethylsilyl) ester) is a symmetrical organosilicon diester formed by complete trimethylsilyl (TMS) protection of both carboxyl groups of sebacic acid (C10 α,ω-dicarboxylic acid). With a molecular formula of C₁₆H₃₄O₄Si₂ and a molecular weight of 346.61 Da, it presents as a moisture-sensitive liquid (density ~0.93 g/cm³, boiling point ~345 °C at 760 mmHg, flash point ~135 °C) [1]. Its dual TMS-ester functionality makes it a versatile monomer for hydrolytically degradable poly(silyl ester)s and polyanhydrides, as well as a certified GC-MS derivative of sebacic acid for metabolomics and environmental analysis.

Why Shorter-Chain Bis-TMS Esters or Non-Silylated Sebacate Analogs Cannot Substitute BIS(TRIMETHYLSILYL)SEBACATE (CAS 18408-42-9)


In-class bis(trimethylsilyl) esters of dicarboxylic acids (e.g., C5 glutarate, C6 adipate, C8 suberate) share the same TMS protecting groups but differ fundamentally in methylene-chain length, which directly governs GC retention, boiling point, hydrophobicity, and the mechanical/thermal properties of derived polymers [1]. Non-silylated sebacate esters (e.g., dimethyl sebacate) cannot participate in transsilylation polycondensation reactions that yield regularly alternating copolyanhydrides or poly(silyl ester)s with tunable hydrolytic degradation [2]. Thus, procurement decisions based solely on the “bis-TMS ester” or “sebacate” functional class lead to irreproducible chromatographic resolution, altered polymer architecture, and uncontrolled degradation kinetics.

Quantitative Differentiation Evidence for BIS(TRIMETHYLSILYL)SEBACATE (CAS 18408-42-9) vs. Closest Analogs


GC Retention Index (RI) on Non-Polar Columns – Sebacate vs. Glutarate, Adipate, and Suberate TMS Esters

Bis(trimethylsilyl) sebacate (C10) exhibits a substantially higher isothermal retention index on a DB-1 (100% dimethylpolysiloxane) column than the shorter-chain homologs bis(trimethylsilyl) glutarate (C5), bis(trimethylsilyl) adipate (C6), and bis(trimethylsilyl) suberate (C8). The RI difference of approximately 493 units between C10 and C5, and ~195 units between C10 and C8, ensures baseline-resolved separation in complex biological or environmental matrices [1][2][3][4].

GC-MS metabolomics dicarboxylic acid profiling retention index library trimethylsilyl derivatization

Boiling Point and Distillation Feasibility – Sebacate vs. Adipate TMS Ester

Bis(trimethylsilyl) sebacate boils at 345.5 °C (760 mmHg), approximately 99 °C higher than bis(trimethylsilyl) adipate (C6, bp 246.5 °C at 738 Torr). This higher boiling point reduces evaporative losses during high-temperature polycondensation reactions and allows cleaner separation from lower-boiling reaction by-products such as chlorotrimethylsilane (bp 57 °C) .

purification by distillation thermal stability monomer handling organosilicon synthesis

Hydrophobicity (LogP) and Solvent Partitioning – Sebacate vs. Adipate TMS Ester

The octanol-water partition coefficient (logP) of bis(trimethylsilyl) sebacate is 4.90 (ACD/Labs), compared to 3.30 for bis(trimethylsilyl) adipate. The 1.6 log-unit increase reflects the four additional methylene units in the sebacate backbone, which substantially enhances hydrophobicity and influences monomer partitioning, polymer swellability, and compatibility with hydrophobic drug cargo .

solubility prediction liquid-liquid extraction polymer swelling drug delivery matrix

Polycondensation Selectivity: Regularly Alternating Copolyanhydride Architecture vs. Random Copolymers from Melt Condensation

The transsilylation polycondensation of bis(trimethylsilyl) sebacate with a dicarboxylic acid chloride (e.g., sebacoyl chloride) yields a homopolyanhydride or, when paired with a different diacid chloride, a regularly alternating copolyanhydride. This architectural control is absent in conventional melt condensation of sebacic acid with acetic anhydride, which produces random copolymers [1]. Regularly alternating copolyanhydrides exhibit more predictable surface-erosion kinetics, with molecular weights typically reaching 20,000–50,000 Da [1].

polyanhydride synthesis controlled hydrolytic degradation drug delivery polymer transsilylation polycondensation

Hydrolytic Sensitivity Classification for Safe Handling and Storage

Bis(trimethylsilyl) sebacate is rated hydrolysis sensitivity class 7 (‘reacts slowly with moisture/water’), indicating it is less vigorously hydrolyzed than highly reactive silylating agents (e.g., chlorotrimethylsilane, class 4–5) but still requires anhydrous handling . This moderate sensitivity is typical of bis-TMS esters of long-chain dicarboxylic acids and contrasts with the higher reactivity of short-chain analogs such as bis(trimethylsilyl) oxalate.

moisture sensitivity storage condition silyl ester stability handling protocol

Highest-Value Application Scenarios for BIS(TRIMETHYLSILYL)SEBACATE (CAS 18408-42-9) Based on Quantitative Evidence


GC-MS Reference Standard for Dicarboxylic Acid Profiling in Metabolomics and Environmental Aerosol Analysis

With a retention index of 1884–1890 on DB-1/OV-101 columns, bis(trimethylsilyl) sebacate elutes in a clean window well separated from endogenous C5–C8 dicarboxylic acids (ΔRI ≥195), making it an ideal retention-time marker and calibration standard for quantifying sebacic acid in urine organic acid panels and atmospheric particulate matter [1][2].

Monomer for Sequence-Controlled, Hydrolytically Degradable Polyanhydride Drug Delivery Systems

The transsilylation polycondensation route using bis(trimethylsilyl) sebacate yields regularly alternating copolyanhydrides with predictable surface erosion, a critical advantage over random copolymers from melt condensation for sustained release of hydrophobic drugs. The monomer's high boiling point (345 °C) and logP (4.90) support solvent-free melt polymerization and compatibility with lipophilic active pharmaceutical ingredients [3].

Silyl Ester Building Block for Degradable Poly(silyl ester) Biomaterials with Tunable Degradation

Bis(trimethylsilyl) sebacate serves as a C10 bis-electrophile in transsilylation ester interchange polymerizations with bis(silyl chloride)s, producing poly(silyl ester)s whose hydrolytic degradation half-life can be modulated by the sebacate chain length and the steric bulk of the silyl substituents [4]. The C10 spacer provides greater backbone flexibility and hydrophobicity than C6 adipate-based analogs.

Protective Group Reagent for Sebacic Acid in Multi-Step Organic Synthesis

The dual TMS protection of both carboxyl termini in a single molecule simplifies synthetic workflows requiring temporary masking of sebacic acid. The moderate hydrolytic sensitivity (class 7) allows selective deprotection under controlled aqueous conditions without premature cleavage during anhydrous reaction steps .

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